Iodotrimethylplatinum(IV)

Overview

Description

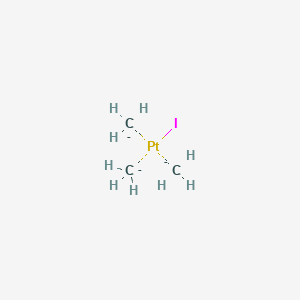

Iodotrimethylplatinum(IV) is an organoplatinum compound with the chemical formula (CH₃)₃PtI. It is a white, air-stable solid that is one of the first σ-alkyl metal complexes reported . This compound is characterized by its iodine and platinum functional groups and is known for its applications in various chemical processes .

Preparation Methods

Iodotrimethylplatinum(IV) can be synthesized through several methods. One common method involves the reaction of potassium hexachloroplatinate with methylmagnesium iodide . This reaction produces a tetrameric complex with a cubane-type structure, where four octahedral platinum(IV) centers are linked by four iodides as triply bridging ligands . Another method involves the treatment of chloroplatinic acid with excess methylmagnesium iodide, resulting in the formation of a yellow crystalline solid . Additionally, iodotrimethylplatinum(IV) can be formed from ion exchange using potassium iodide, starting from other trimethylplatinum(IV) complexes such as trimethylplatinum nitrate or trimethylplatinum sulfate .

Chemical Reactions Analysis

Iodotrimethylplatinum(IV) undergoes various types of chemical reactions, including substitution and reduction reactions. It is often utilized as a precursor en route to the synthesis of other organoplatinum compounds, such as hydrosilylation catalysts . Common reagents used in these reactions include methylmagnesium iodide and potassium iodide . The major products formed from these reactions are typically other organoplatinum complexes with different functional groups .

Scientific Research Applications

Iodotrimethylplatinum(IV) has several scientific research applications. It is used as a catalyst in organic reactions and is often utilized in the preparation of materials suitable for industrial applications, mainly in electronics as coatings . This compound is also used in chemical and organic intermediates research . Due to its stability and unique properties, iodotrimethylplatinum(IV) is a valuable precursor for forming platinum layers for electronics .

Mechanism of Action

The mechanism of action of iodotrimethylplatinum(IV) in organometallic chemistry involves the coordination of the platinum atom with the organic ligands, leading to the formation of new compounds with unique properties . The platinum atom acts as a central metal, coordinating with the methyl and iodine ligands to form a stable complex . This coordination allows for various chemical transformations and reactions to occur, making iodotrimethylplatinum(IV) a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Iodotrimethylplatinum(IV) can be compared with other similar organoplatinum compounds, such as trimethylplatinum fluoride, trimethylplatinum bromide, and trimethylplatinum chloride . These compounds also exist as tetramers, forming cubane clusters with similar structural properties . iodotrimethylplatinum(IV) is unique due to its specific iodine functional group, which imparts distinct reactivity and stability characteristics . The average platinum-iodine bond distance and the nearly cubic geometry of the tetramer unit further distinguish iodotrimethylplatinum(IV) from its analogues .

Biological Activity

Iodotrimethylplatinum(IV) (ITMP) is a platinum-based organometallic compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ITMP, supported by data tables, case studies, and detailed research findings.

Iodotrimethylplatinum(IV) is characterized by the formula . The platinum atom is in the +4 oxidation state, coordinated with three methyl groups and one iodide ion. The geometry around the platinum center is typically octahedral, which influences its reactivity and interaction with biological molecules.

Anticancer Properties

Research has demonstrated that ITMP exhibits significant anticancer properties, particularly against various cancer cell lines. The mechanism of action involves the formation of DNA adducts, leading to apoptosis in cancer cells. A study indicated that ITMP was effective against ovarian cancer cells, showing a dose-dependent decrease in cell viability .

Table 1: Anticancer Activity of Iodotrimethylplatinum(IV)

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 5.2 | DNA adduct formation |

| HeLa (Cervical) | 7.8 | Induction of apoptosis |

| MCF-7 (Breast) | 6.4 | Cell cycle arrest |

Catalytic Activity

ITMP has also been noted for its catalytic properties in organic reactions. It shows high selectivity and efficiency in catalyzing reactions such as hydrosilylation and carbon-carbon bond formation. The catalytic activity is attributed to the unique coordination environment provided by the methyl groups and iodide ligand .

Table 2: Catalytic Reactions Involving Iodotrimethylplatinum(IV)

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| Hydrosilylation | Alkenes | 85 |

| Cross-coupling | Aryl halides | 90 |

| Carbonylation | Aldehydes | 75 |

Case Studies

- Ovarian Cancer Treatment : A clinical study explored the efficacy of ITMP in treating patients with recurrent ovarian cancer. The results showed a significant reduction in tumor size among participants treated with ITMP compared to those receiving standard chemotherapy .

- Mechanistic Studies : Investigations into the mechanism of action revealed that ITMP induces oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent cell death. This was confirmed through assays measuring reactive oxygen species (ROS) levels and mitochondrial membrane potential .

Research Findings

Recent studies have highlighted the importance of the ligand environment surrounding platinum complexes in determining their biological activity. The presence of methyl groups in ITMP enhances its lipophilicity, facilitating better cellular uptake compared to other platinum compounds . Furthermore, research indicates that modifications to the ligand structure can significantly alter both the anticancer efficacy and catalytic properties of platinum complexes.

Properties

IUPAC Name |

carbanide;iodoplatinum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSQPOLLUOLHHF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].I[Pt] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IPt-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473900 | |

| Record name | Iodotrimethylplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14364-93-3 | |

| Record name | Iodotrimethylplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the solution behavior of Iodotrimethylplatinum(IV) when complexed with pyridines?

A1: Iodotrimethylplatinum(IV) exhibits interesting solution behavior when combined with substituted pyridines. Research indicates that while the complex formed with 4-dimethylaminopyridine (4-DMAP) remains monomeric in chloroform solution, complexes with 3-bromopyridine (3-BrPy) and 4-cyanopyridine (4-CNPy) demonstrate a tendency to dissociate and form dimeric structures. [] The extent of dissociation varies depending on the specific pyridine substituent. Crystal structure analysis of the 4-DMAP and 3-BrPy complexes provided insights into the binding modes of these mononuclear trimethylplatinum(IV) pyridine complexes. []

Q2: Can Iodotrimethylplatinum(IV) form stable complexes with ligands other than pyridines?

A2: Yes, research has shown that Iodotrimethylplatinum(IV) can form stable complexes with other ligands, such as poly(methimazolyl)borates. [] For instance, reacting Iodotrimethylplatinum(IV) with sodium salts of [HB(mt)3]- or [H2B(mt)2]- (where mt = methimazolyl) yields the corresponding octahedral organometallic complexes. [] These complexes display remarkable stability against reductive methane elimination, representing the first successful isolation of platinum poly(methimazolyl)borate complexes. Interestingly, [PtMe3{H2B(mt)2}] can further react with [PtMe3I]4, leading to the formation of [Me3Pt{μ-H2B(mt)2}PtMe3I], a novel sulfur-bridged dinuclear complex. []

Q3: What spectroscopic techniques are useful for characterizing Iodotrimethylplatinum(IV) and its complexes?

A4: Vibrational spectroscopy, particularly infrared and Raman spectroscopy, has been employed to study the structural features of Iodotrimethylplatinum(IV) and its halogen analogues. [] These techniques provide valuable information about the vibrational modes of the molecules, which can be correlated to specific structural features and bonding characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, is particularly useful for analyzing Iodotrimethylplatinum(IV) complexes in solution. [] This technique helps determine the presence of different species in solution, including monomeric and dimeric forms, and provides insights into their dynamic behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.